REACTION_CXSMILES
|
[O:1]=[C:2]1[N:6]([CH3:7])[C:5](=[O:8])[C:4]2([CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)[NH:3]1.[ClH:21]>C(O)C>[ClH:21].[CH3:7][N:6]1[C:5](=[O:8])[C:4]2([CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)[NH:3][C:2]1=[O:1] |f:3.4|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
O=C1NC2(C(N1C)=O)CCN(CC2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated approximately 10 minutes
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice-bath
|
Type
|
CUSTOM
|
Details
|
the solids were collected
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried at 70° C.
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN1C(NC2(C1=O)CCNCC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 15.9 mmol | |
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 116.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |